molecular formula C13H16N2O3 B2644995 3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid CAS No. 100616-07-7

3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid

Cat. No. B2644995
CAS RN: 100616-07-7
M. Wt: 248.282
InChI Key: PADHQPDKPCPQGV-UHFFFAOYSA-N
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Description

“3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid” is a complex organic compound. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also has an ethoxy group (-OCH2CH3) attached to the 5-position of the indole ring, an aminoethyl group (-NH2CH2CH2-) attached to the 3-position, and a carboxylic acid group (-COOH) attached to the 2-position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole ring, followed by the addition of the various functional groups. The exact methods would depend on the specific reactions involved, which could include nucleophilic substitutions, condensations, or other types of organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, with the various functional groups attached at the specified positions. The presence of these functional groups would likely result in a complex three-dimensional structure due to the various possible conformations .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of the various functional groups. For example, the amino group could participate in acid-base reactions, the ethoxy group could undergo nucleophilic substitution reactions, and the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, it would likely be soluble in polar solvents due to the presence of the polar carboxylic acid and amino groups .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A study by Levesque and Fournier (2010) highlights a method for synthesizing 3-ethoxycarbonylindoles, displaying excellent functional group tolerance and perfect regiochemical control. This method is significant for producing various indole building blocks, potentially including derivatives of 3-(2-Amino-ethyl)-5-ethoxy-1H-indole-2-carboxylic acid (Levesque & Fournier, 2010).
  • Biological and Medical Importance :

    • Research by Marchelli, Hutzinger, and Heacock (1969) on the synthesis of hydroxyindole-3-carboxylic acids from benzyloxyindoles reveals the biological and medical significance of indole compounds. These compounds, including variants like this compound, are crucial in understanding the metabolism of indole compounds in plants and animals (Marchelli, Hutzinger, & Heacock, 1969).
  • Catalysis and Material Science :

    • A 2014 study by Yu et al. discusses the electropolymerization of indole-5-carboxylic acid monomers on carbon electrodes. This research might provide insights into the applications of related indole carboxylic acids in material science and catalysis (Yu et al., 2014).
  • Organic Synthesis Techniques :

    • The work of Shirakawa and Kobayashi (2006) on carboxylic acid catalyzed aza-Friedel-Crafts reactions showcases a novel method for synthesizing 3-substituted indoles, potentially applicable to derivatives like this compound (Shirakawa & Kobayashi, 2006).
  • Plant Physiology and Ethylene Production :

    • Research by Hoson et al. (1990) on the effects of indole-3-acetic acid and its derivatives on rice coleoptiles suggests a role for compounds like this compound in plant growth and physiology (Hoson et al., 1990).
  • Potential Antibacterial Applications :

    • A study by Egawa et al. (1984) on pyridonecarboxylic acids as antibacterial agents demonstrates the synthesis and antibacterial activity of various indole-3-carboxylic acid derivatives. This research might have implications for the antibacterial properties of this compound (Egawa et al., 1984).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Additionally, further studies could be conducted to fully understand its physical and chemical properties .

properties

IUPAC Name

3-(2-aminoethyl)-5-ethoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-18-8-3-4-11-10(7-8)9(5-6-14)12(15-11)13(16)17/h3-4,7,15H,2,5-6,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADHQPDKPCPQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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